molecular formula C17H12ClN3O2S2 B2414591 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide CAS No. 865182-93-0

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide

Cat. No. B2414591
CAS RN: 865182-93-0
M. Wt: 389.87
InChI Key: QXJYNVRBKLXUOW-JZJYNLBNSA-N
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Description

The compound (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide is a derivative of benzo[d]imidazo[2,1-b]thiazole . These derivatives have been found to be important in the search for new anti-mycobacterial agents .


Synthesis Analysis

The synthesis of similar compounds involves designing, in silico ADMET prediction, and synthesizing novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Suzuki-Miyaura cross-coupling reactions . Further studies are needed to understand the specific chemical reactions involved in the synthesis of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide.

Scientific Research Applications

Antimicrobial Properties

  • A study highlights the synthesis and characterization of compounds similar to the requested chemical, focusing on their antimicrobial properties. The research discusses the synthesis process and the biological evaluation of these compounds, indicating their potential in antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Chemosensor Applications

  • Research on coumarin benzothiazole derivatives, closely related to the chemical , has been conducted. These derivatives have been studied for their ability to detect cyanide anions, showcasing their utility as chemosensors. The study provides insights into the structural properties and the reaction mechanisms enabling this detection (Wang et al., 2015).

Antitumor Activity

  • A significant focus has been placed on the antitumor potential of related compounds. For instance, a study explores the synthesis of novel thiazole derivatives and their efficacy in inhibiting tumor cell growth. This research highlights the promising future of these compounds in cancer treatment and their potential role in developing new anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Metabolic Stability in Medicinal Chemistry

  • Investigations into the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have been conducted. These studies involve compounds structurally similar to the requested chemical, providing insights into their stability and potential therapeutic applications (Stec et al., 2011).

Synthesis and Anti-Inflammatory Properties

  • There has been research on the synthesis of benzo[b]thiophene derivatives, which are structurally related to the compound . These derivatives have demonstrated potent anti-inflammatory activities, indicating their potential in treating inflammatory conditions (Radwan, Shehab, & El-Shenawy, 2009).

Mechanism of Action

The mechanism of action of similar compounds involves selective inhibition of Mycobacterium tuberculosis (Mtb) by the tested imidazo[2,1-b]thiazole derivatives . Molecular docking and dynamics studies are carried out for the most active compounds to understand the putative binding pattern, as well as the stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S2/c1-3-8-21-12-5-4-11(19-10(2)22)9-14(12)25-17(21)20-16(23)13-6-7-15(18)24-13/h1,4-7,9H,8H2,2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJYNVRBKLXUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide

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